molecular formula C22H17ClN2O5 B2934329 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 922008-93-3

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2934329
CAS No.: 922008-93-3
M. Wt: 424.84
InChI Key: NACSQJCOFLQNTF-UHFFFAOYSA-N
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Description

N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a chloro substituent at position 8, an 11-oxo group, and a 2-(4-methoxyphenoxy)acetamide side chain. The dibenzooxazepine core is a heterocyclic scaffold with demonstrated pharmacological relevance, particularly in targeting neurological receptors such as dopamine and serotonin . The compound’s structural complexity arises from its fused tricyclic system and functionalized side chain, which may enhance binding affinity and selectivity toward specific biological targets.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-28-15-4-6-16(7-5-15)29-12-21(26)24-14-3-9-19-17(11-14)22(27)25-18-10-13(23)2-8-20(18)30-19/h2-11H,12H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACSQJCOFLQNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core

      Starting Materials: The synthesis begins with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzophenone derivatives.

      Reaction Conditions: Cyclization is often carried out under acidic or basic conditions, using reagents like polyphosphoric acid or sodium hydroxide.

  • Chlorination

      Reagents: Chlorination of the oxazepine core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

      Conditions: The reaction is typically conducted under reflux conditions to ensure complete chlorination.

  • Acylation

      Reagents: The chlorinated oxazepine is then acylated with 2-(4-methoxyphenoxy)acetic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

      Conditions: This step is usually carried out in an inert atmosphere, such as under nitrogen, and at room temperature to moderate heat.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower activation energy and increase reaction rates.

    Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Products: Oxidation can lead to the formation of quinone derivatives or other oxidized products.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

      Products: Reduction typically yields alcohols or amines, depending on the functional groups present.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

      Products: Substitution reactions can introduce various functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) may be employed to facilitate reactions.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The dibenzo[b,f][1,4]oxazepine core is known for its biological activity, including anti-inflammatory and antipsychotic properties.

Medicine

    Pharmacological Research: This compound may be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

Industry

    Material Science: The compound’s unique structure can be explored for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazepine core can bind to specific sites, modulating the activity of these targets and influencing cellular pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

A. Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine
The substitution of oxygen with sulfur in the seven-membered ring (e.g., in compounds from Jin et al., and ) alters electronic properties and metabolic stability. For instance:

  • However, sulfoxide formation (5-oxide) may introduce metabolic liabilities .
  • N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide retains the oxygen atom, favoring hydrogen-bond interactions with polar receptor residues .

B. Dibenzo[b,e][1,4]diazepine Derivatives Clozapine-related compounds, such as Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)phthalimide (), feature a diazepine core with two nitrogen atoms. This modification increases basicity and alters receptor binding profiles compared to the mono-nitrogen oxazepine scaffold .

Substituent Variations

A. Position 8 Substitutions

  • Chloro vs. Alkyl Groups: The 8-chloro substituent in the target compound may enhance electron-withdrawing effects, stabilizing the oxazepine ring and influencing receptor binding.
  • N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () features a chlorobenzyl side chain, which may improve dopamine D2 receptor selectivity compared to the methoxyphenoxy acetamide group in the target compound .

B. Side Chain Functionalization

  • Acetamide vs. Sulfonamide: The target compound’s 2-(4-methoxyphenoxy)acetamide side chain contrasts with sulfonamide derivatives like N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (). Sulfonamides typically exhibit stronger hydrogen-bonding capacity and higher acidity, which may affect solubility and target engagement .
  • 4-Methoxy Phenoxy Group: The methoxy group in the target compound’s side chain enhances lipophilicity and may modulate cytochrome P450 interactions, a property absent in non-arylalkyl analogs (e.g., N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide, ) .
Comparative Table of Key Compounds
Compound Name Core Structure Key Substituents Notable Properties Reference
This compound Dibenzooxazepine 8-Cl, 2-(4-methoxyphenoxy)acetamide Enhanced H-bonding, moderate lipophilicity
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzothiazepine (S atom) 10-Ethyl, 5-oxide, 4-methoxyphenylacetamide Higher metabolic liability, increased BBB penetration
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide Dibenzooxazepine 8-Cl, 4-fluorobenzenesulfonamide Stronger acidity, improved solubility
Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)phthalimide Dibenzodiazepine 8-Cl, phthalimide side chain Clozapine analog, zwitterionic potential

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine class, which is known for various pharmacological effects. The unique structural features of this compound may influence its interactions with biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN2O3C_{20}H_{18}ClN_{2}O_{3}, with a molecular weight of approximately 378.8 g/mol. Its structure includes a chloro-substituted dibenzo oxazepine core and a methoxyphenoxy acetamide moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H18ClN2O3
Molecular Weight378.8 g/mol
XLogP3-AA4.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Potential Molecular Targets:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic processes.
  • Receptors: Could interact with neurotransmitter receptors influencing neurological functions.

Biological Activity

Research findings indicate that this compound exhibits several biological activities:

  • Antidepressant Effects: Some studies have suggested that compounds in the dibenzo[b,f][1,4]oxazepine class may have antidepressant properties due to their action on serotonin and norepinephrine pathways.
  • Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Antitumor Potential: Initial studies indicate that it may possess cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various biological contexts:

  • Study on Antidepressant Activity:
    • Objective: To evaluate the antidepressant effects in animal models.
    • Findings: Significant reduction in depression-like behaviors was observed compared to control groups.
  • Anti-inflammatory Study:
    • Objective: To assess the impact on inflammatory markers in vitro.
    • Results: A notable decrease in TNF-alpha and IL-6 levels was recorded upon treatment with the compound.
  • Cytotoxicity Assessment:
    • Objective: To determine the effect on cancer cell lines.
    • Outcome: The compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7), indicating potential as an anticancer agent.

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